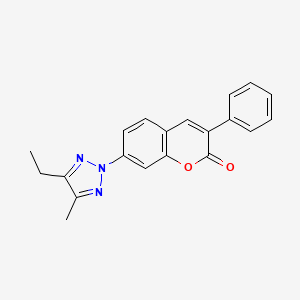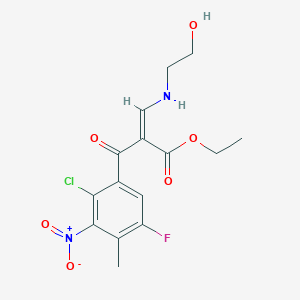![molecular formula C14H11NO8S2 B8043359 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid](/img/structure/B8043359.png)
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is an organic compound known for its applications in various scientific fields. It is characterized by the presence of nitro and sulfonic acid groups, which contribute to its reactivity and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid typically involves the nitration of 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid. This process requires careful control of temperature and the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is exothermic and must be conducted under controlled conditions to prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale nitration processes with stringent safety measures. The use of continuous flow reactors helps in maintaining consistent reaction conditions and improving yield. Post-reaction, the product is purified through crystallization and filtration techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid can undergo further oxidation to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Chlorosulfonic acid or sulfur trioxide for sulfonation reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential use in drug development due to its reactive functional groups.
Industry: Applied in the manufacture of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The nitro group can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. These properties make it a versatile compound in various chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
- 4-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- 5-amino-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
- 2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid
Uniqueness
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid is unique due to the presence of both nitro and sulfonic acid groups, which confer distinct reactivity and solubility properties. This combination makes it particularly useful in applications requiring both oxidative and reductive capabilities.
Properties
IUPAC Name |
5-nitro-2-[(E)-2-(2-sulfophenyl)ethenyl]benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO8S2/c16-15(17)12-8-7-11(14(9-12)25(21,22)23)6-5-10-3-1-2-4-13(10)24(18,19)20/h1-9H,(H,18,19,20)(H,21,22,23)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADRSMOOUKXSLIG-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(dimethylamino)phenyl]-N-ethylbenzenesulfonamide](/img/structure/B8043297.png)




![6,7-Difluoro-10-oxo-3-phenyl-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B8043334.png)

![1,1-Bis[4-(2-hydroxyethoxy)phenyl]cyclohexane](/img/structure/B8043351.png)
![N,N'-bis[(E)-(3-hydroxyphenyl)methylideneamino]oxamide](/img/structure/B8043355.png)

![N-[4-(2,4-diformamidophenyl)phenyl]formamide](/img/structure/B8043364.png)
![N-[2-(4-chlorophenyl)sulfanyl-1-phenylethyl]formamide](/img/structure/B8043365.png)

